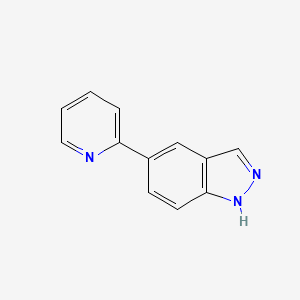

5-Piridin-2-IL-1H-indazol

Descripción general

Descripción

5-Pyridin-2-YL-1H-indazole is a useful research compound. Its molecular formula is C12H9N3 and its molecular weight is 195.22 g/mol. The purity is usually 95%.

The exact mass of the compound 5-Pyridin-2-YL-1H-indazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Pyridin-2-YL-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Pyridin-2-YL-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad anticancerígena

5-Piridin-2-IL-1H-indazol: los derivados se han estudiado por su potencial como agentes anticancerígenos. Se sintetizó una nueva serie de estos compuestos y se evaluaron sus efectos antiproliferativos en varias líneas celulares de cáncer humano . Estos estudios son cruciales ya que contribuyen al desarrollo de nuevos agentes terapéuticos que pueden atacar las células cancerosas de forma selectiva, lo que podría conducir a tratamientos con menos efectos secundarios.

Agentes antiinflamatorios

Los derivados del indazol, incluido el This compound, han mostrado ser prometedores como agentes antiinflamatorios. Se ha encontrado que algunos compuestos poseen una alta actividad antiinflamatoria con un potencial ulcerogénico mínimo . Esto es particularmente importante en la búsqueda de nuevos fármacos que puedan controlar eficazmente la inflamación sin efectos gastrointestinales adversos.

Propiedades antimicrobianas

Las propiedades antimicrobianas de los derivados del indazol los convierten en candidatos para el tratamiento de infecciones bacterianas. La investigación ha indicado que ciertos compuestos This compound exhiben una actividad antibacteriana significativa, que podría aprovecharse para desarrollar nuevos antibióticos en una era de creciente resistencia a los antibióticos .

Actividad antiprotozoaria

Los compuestos de indazol también se han explorado por su actividad antiprotozoaria. Esta aplicación es vital para el desarrollo de tratamientos contra infecciones por protozoos, que son un problema de salud importante en muchas partes del mundo .

Actividad serotoninérgica

Se han sintetizado y evaluado algunos análogos de This compound por su idoneidad como agonistas del receptor 5-HT2 . Estos receptores están involucrados en varios procesos neurológicos, y los agonistas pueden tener aplicaciones terapéuticas en el tratamiento de trastornos como la depresión y la ansiedad.

Inhibición de COX-2

Se han identificado ciertos derivados del indazol como inhibidores de la ciclooxigenasa-2 (COX-2), que juega un papel en la inflamación y el dolor . Los inhibidores de la COX-2 pueden proporcionar alivio de las afecciones inflamatorias sin los efectos secundarios gastrointestinales asociados con los fármacos antiinflamatorios no esteroideos (AINE) tradicionales.

Aplicaciones antivirales

La investigación sobre las aplicaciones antivirales de This compound está en curso, con un enfoque en el desarrollo de tratamientos para virus como el VIH. La capacidad de inhibir la replicación viral hace que estos compuestos sean valiosos en la lucha contra las enfermedades virales .

Mecanismo De Acción

Target of Action

For instance, some indazole derivatives have been reported to show activity against the melanin-concentrating hormone receptor 1 (MCHR1) .

Mode of Action

It can be inferred from the properties of indazole derivatives that they interact with their targets and induce changes that lead to their observed biological activities .

Biochemical Pathways

Indazole derivatives have been associated with a wide range of biological properties, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Indazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Environmental factors can significantly impact the action of a compound, and these factors should be considered when evaluating the compound’s therapeutic potential .

Análisis Bioquímico

Biochemical Properties

5-Pyridin-2-YL-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit protein kinase B/Akt, a key enzyme involved in cell survival and proliferation . Additionally, 5-Pyridin-2-YL-1H-indazole interacts with cyclo-oxygenase-2 (COX-2), inhibiting its activity and thereby reducing the production of pro-inflammatory mediators . These interactions highlight the compound’s potential as a therapeutic agent in treating inflammatory diseases and cancer.

Cellular Effects

The effects of 5-Pyridin-2-YL-1H-indazole on various cell types and cellular processes are profound. It has been observed to inhibit the growth of several cancer cell lines, including colon and melanoma cells . This compound influences cell signaling pathways, particularly those involving protein kinase B/Akt, leading to reduced cell proliferation and increased apoptosis . Furthermore, 5-Pyridin-2-YL-1H-indazole affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 5-Pyridin-2-YL-1H-indazole exerts its effects through several mechanisms. It binds to the active sites of enzymes such as protein kinase B/Akt and COX-2, inhibiting their activity . This binding prevents the phosphorylation of downstream targets, thereby disrupting cell signaling pathways essential for cell survival and proliferation . Additionally, 5-Pyridin-2-YL-1H-indazole can induce changes in gene expression by modulating the activity of transcription factors, leading to altered cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Pyridin-2-YL-1H-indazole have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that 5-Pyridin-2-YL-1H-indazole can maintain its inhibitory effects on cell proliferation and inflammation, suggesting its potential for chronic therapeutic applications

Dosage Effects in Animal Models

The effects of 5-Pyridin-2-YL-1H-indazole vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth and reduce inflammation without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dose optimization in the therapeutic application of 5-Pyridin-2-YL-1H-indazole.

Metabolic Pathways

5-Pyridin-2-YL-1H-indazole is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, converting it into various metabolites that are excreted via the kidneys . These metabolic processes can influence the compound’s bioavailability and therapeutic efficacy.

Transport and Distribution

Within cells and tissues, 5-Pyridin-2-YL-1H-indazole is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound has been observed to accumulate in specific tissues, such as the liver and kidneys, where it exerts its therapeutic effects . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 5-Pyridin-2-YL-1H-indazole plays a significant role in its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments . These localization patterns are crucial for understanding the compound’s mechanism of action and therapeutic potential.

Propiedades

IUPAC Name |

5-pyridin-2-yl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-6-13-11(3-1)9-4-5-12-10(7-9)8-14-15-12/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRAQILXOCCSRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC3=C(C=C2)NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-51-5 | |

| Record name | 885272-51-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

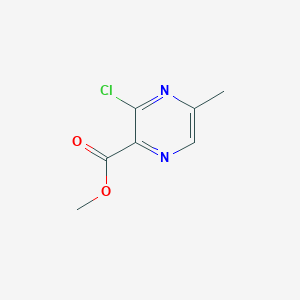

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

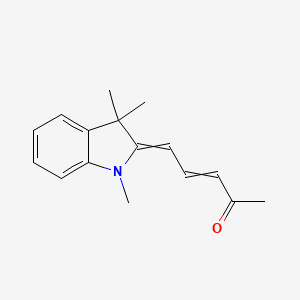

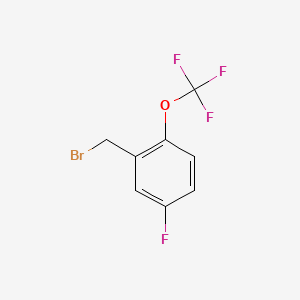

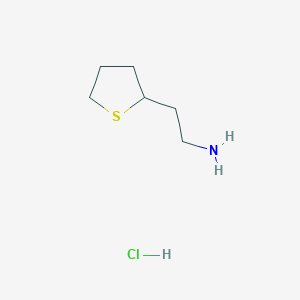

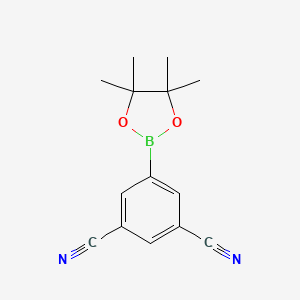

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1395695.png)

![3-[(3-Hydroxy-propylamino)-methyl]-5,7-dimethyl-1H-quinolin-2-one oxalate](/img/structure/B1395696.png)

![3-[(3-Hydroxy-propylamino)-methyl]-8-methyl-1H-quinolin-2-one oxalate](/img/structure/B1395697.png)